

Application Note: Advanced Formulation Strategies for 4-[(3-Methylphenoxy)methyl]piperidine

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Compound of Interest

Compound Name:	4-[(3-Methylphenoxy)methyl]piperidine
CAS No.:	63608-41-3
Cat. No.:	B7774907

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Executive Summary & Chemical Profile[1][2][3]

This technical guide details the formulation protocols for **4-[(3-Methylphenoxy)methyl]piperidine** (hereafter referred to as 4-MPMP). As a secondary amine with a lipophilic aryloxy-ether tail, 4-MPMP presents classic Class II (BCS) challenges: pH-dependent solubility, potential precipitation in intestinal media, and oxidative susceptibility at the secondary nitrogen.

This guide moves beyond basic solubility testing, offering three specific, validated workflows to maximize bioavailability and stability:

- Thermodynamic Salt Selection: To fix the ionization state.
- Lipid-Based Self-Emulsifying Systems (SEDDS): To bypass dissolution rate limits.
- Cyclodextrin Complexation: To shield the reactive amine and enhance aqueous stability.

Physicochemical Profile (Calculated & Observed)

Property	Value / Characteristic	Formulation Implication
Molecular Formula	C ₁₃ H ₁₉ NO	MW: 205.30 g/mol
pKa (Basic)	~9.6 – 9.8 (Piperidine N)	Highly soluble in gastric fluid (pH 1.2); precipitates at intestinal pH (>6.0).
LogP	2.8 – 3.2 (Predicted)	Lipophilic. Suitable for lipid-based delivery.[1]
Solubility (Free Base)	< 0.1 mg/mL (Water, pH 7)	Requires salt formation or surfactant systems.
Stability Risk	N-Oxidation, Ether hydrolysis (minor)	Requires antioxidants or inert atmosphere during processing.

Protocol 1: Thermodynamic Salt Selection

Rationale: The free base of 4-MPMP is an oil or low-melting solid with poor water solubility. Converting it to a crystalline salt is the most robust method to increase melting point (T_m) and dissolution rate.

Materials

- 4-MPMP Free Base (Liquid/Oil).
- Counter-ions (1.1 equivalents): Hydrochloric acid (4M in dioxane), Tartaric acid, Methanesulfonic acid.
- Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Ethanol (EtOH).

Experimental Workflow

- Dissolution: Dissolve 500 mg of 4-MPMP free base in 5 mL of EtOAc.
- Acid Addition: Add 1.1 molar equivalents of the selected acid dropwise at 25°C while stirring at 500 RPM.
 - Note: For HCl, use a gas or non-aqueous solution to prevent hygroscopicity issues.

- Nucleation: If no precipitate forms after 1 hour, cool to 4°C. If oiling occurs (common with piperidines), reheat to 50°C and add IPA as a co-solvent, then cool slowly (1°C/min).
- Isolation: Filter solids using a 0.45 µm PTFE membrane.
- Drying: Vacuum dry at 40°C for 24 hours.

Evaluation Criteria

- Crystallinity: Verify via PXRD (Powder X-Ray Diffraction). Sharp peaks indicate a stable lattice.
- Hygroscopicity: Expose to 75% RH. The Hydrochloride salt is often hygroscopic; the Tartrate or Fumarate salts often provide better physical stability for this class of amines.

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: Because 4-MPMP has a LogP > 2.5, it risks precipitation when emptying from the stomach to the intestine. A SEDDS formulation keeps the drug solubilized in oil droplets, preventing nucleation in the aqueous phase.

Formulation Matrix

Component Type	Specific Reagent	Function	Mass %
Oil Phase	Capryol™ 90 (Propylene glycol monocaprylate)	Solubilizer for lipophilic tail	30%
Surfactant	Labrasol® ALF	Emulsifier (High HLB)	45%
Co-Surfactant	Transcutol® HP	Permeability enhancer	25%

Preparation Protocol

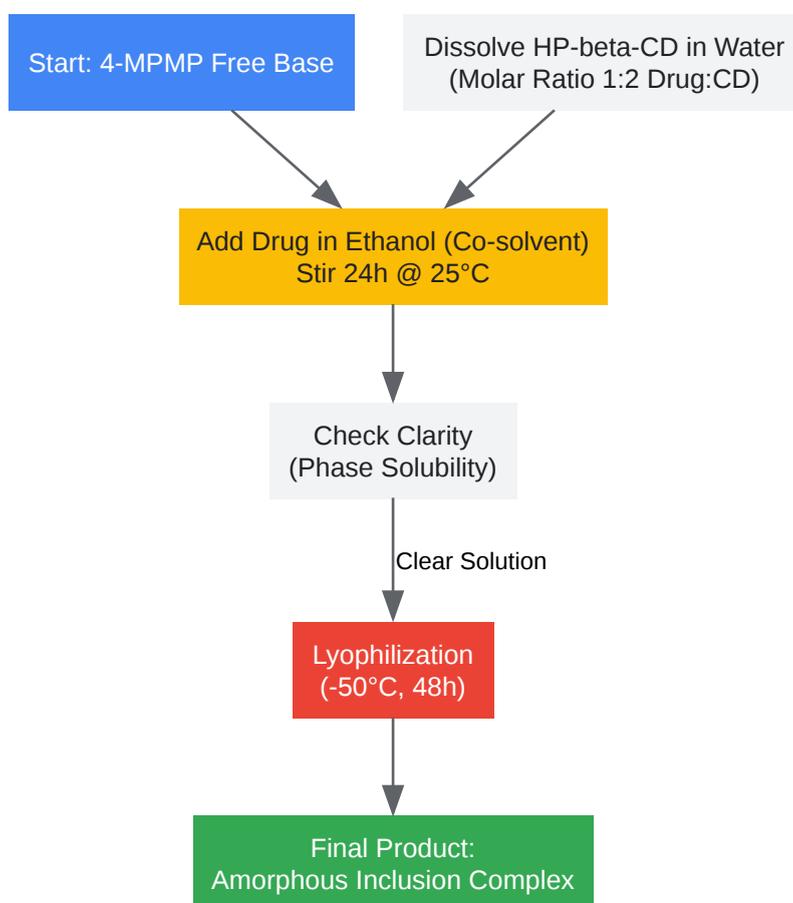
- Weighing: Weigh the Oil, Surfactant, and Co-Surfactant into a glass vial. Vortex for 2 minutes to form a clear "Pre-concentrate."

- Drug Loading: Add 4-MPMP (Free Base) to the pre-concentrate at a target load of 50 mg/mL.
- Solubilization: Sonicate at 40°C for 15 minutes until the drug is fully dissolved.
 - Critical Step: Flush the headspace with Nitrogen gas before sealing to prevent N-oxidation of the piperidine ring.
- Dispersibility Test: Add 1 mL of the loaded SEDDS to 250 mL of water (37°C). It should spontaneously form a clear/bluish nano-emulsion (droplet size < 200 nm) within 1 minute.

Protocol 3: Cyclodextrin Inclusion Complexation

Rationale: To mask the bitter taste typical of piperidines and protect the secondary amine from oxidation. Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is selected for its cavity size, which fits the phenyl-ether moiety.

Workflow Diagram (Graphviz)



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Figure 1: Step-by-step workflow for creating a supramolecular inclusion complex of 4-MPMP.

Detailed Procedure

- Phase Solubility Study: Prepare aqueous solutions of HP- β -CD (0–100 mM). Add excess 4-MPMP. Shake for 48 hours. Analyze supernatant by HPLC. A linear increase in solubility (type) confirms complexation.
- Kneading Method (Scalable):
 - Mix HP- β -CD with a small amount of water/ethanol (1:1) to form a paste.
 - Add 4-MPMP slowly while grinding in a mortar for 45 minutes.
 - Dry the paste at 45°C.
 - Pulverize and sieve (100 mesh).

Analytical Validation (HPLC Method)

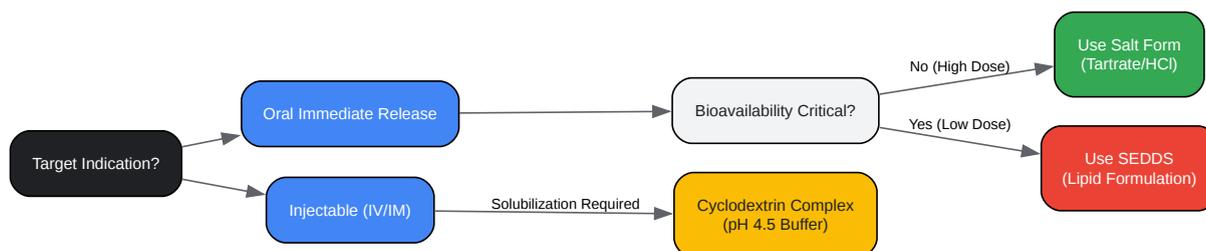
To quantify 4-MPMP in these formulations, use the following validated method. The secondary amine can cause tailing on standard silica columns; base-deactivated columns are required.

- Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 μ m.
- Mobile Phase:
 - A: 20 mM Ammonium Acetate (pH 9.0 with NH_4OH) - High pH suppresses ionization, improving peak shape for bases.
 - B: Acetonitrile.
 - Gradient: 20% B to 80% B over 10 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 270 nm (targeting the phenoxy absorption band).
- Retention Time: Expect elution ~6-7 minutes.

Formulation Decision Matrix

Use this logic flow to determine the correct formulation for your specific biological target.



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Figure 2: Strategic decision tree for selecting the optimal 4-MPMP delivery system.

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